molecular formula C16H13N5O4 B12176375 N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide

N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide

Cat. No.: B12176375
M. Wt: 339.31 g/mol
InChI Key: UZMIFQJZVRRJKX-UHFFFAOYSA-N
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Description

N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide is a complex organic compound that features a tetrazole ring, a benzodioxole moiety, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide typically involves multiple steps. One common route includes the formation of the tetrazole ring through a [3+2] cycloaddition reaction between an azide and a nitrile. The benzodioxole moiety can be introduced via a condensation reaction with appropriate precursors. The final step often involves the formation of the carboxamide group through an amide coupling reaction .

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that facilitate the cycloaddition and condensation reactions is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to bind to enzyme active sites. The benzodioxole moiety can interact with hydrophobic pockets in proteins, enhancing binding affinity. These interactions can inhibit enzyme activity and modulate biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide is unique due to its combination of a tetrazole ring, benzodioxole moiety, and carboxamide group, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H13N5O4

Molecular Weight

339.31 g/mol

IUPAC Name

N-[4-methoxy-3-(tetrazol-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C16H13N5O4/c1-23-13-5-3-11(7-12(13)21-8-17-19-20-21)18-16(22)10-2-4-14-15(6-10)25-9-24-14/h2-8H,9H2,1H3,(H,18,22)

InChI Key

UZMIFQJZVRRJKX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC3=C(C=C2)OCO3)N4C=NN=N4

Origin of Product

United States

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